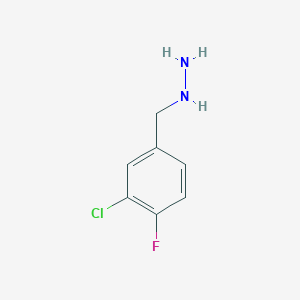

(3-Chloro-4-fluorobenzyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClFN2 |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

(3-chloro-4-fluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8ClFN2/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3,11H,4,10H2 |

InChI Key |

LEWHGSKMPIEIAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CNN)Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Fluorobenzyl Hydrazine

Fundamental Reaction Pathways of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (3-Chloro-4-fluorobenzyl)hydrazine is a versatile functional group that readily participates in a variety of chemical transformations. These reactions are central to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) to Form Hydrazones

The reaction of hydrazines with aldehydes and ketones is a well-established method for the formation of hydrazones. youtube.comlibretexts.org This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org

In the case of this compound, it can react with various aldehydes and ketones to yield the corresponding (3-Chloro-4-fluorobenzyl)hydrazones. The general scheme for this reaction is as follows:

Reaction of this compound with an aldehyde or ketone.

These reactions are typically carried out in a suitable solvent, and the rate can be influenced by the acidity of the reaction medium. researchgate.net The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in organic synthesis. For instance, hydrazone derivatives are utilized in the synthesis of various heterocyclic compounds and have been investigated for their biological activities. nih.govmdpi.com The ease of preparation of hydrazones makes this a key transformation for creating diverse molecular libraries. nih.gov

Table 1: Examples of Hydrazone Formation from Substituted Hydrazines

| Hydrazine Reactant | Carbonyl Compound | Product | Reference |

| Phenylhydrazine | Various Aldehydes/Ketones | Phenylhydrazones | youtube.com |

| Hydrazinobenzoic acid | 3-Acetylcoumarin | Hydrazone derivative | nih.gov |

| Hydrazine hydrate (B1144303) | Aromatic Aldehydes/Ketones | Azines | researchgate.net |

| Iodobenzoic acid hydrazides | Various Aldehydes | Acylhydrazones | mdpi.com |

This table is interactive. Click on the headers to sort.

Acylation Reactions Leading to Hydrazides and Carbamoyl Hydrazines

The nucleophilic nature of the hydrazine moiety allows it to react with acylating agents such as acyl halides, anhydrides, and esters. libretexts.org This acylation reaction typically occurs at the more nucleophilic terminal nitrogen atom, leading to the formation of N-acylhydrazines, commonly known as hydrazides.

The reaction with an acyl halide, for instance, proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The nitrogen atom of the hydrazine attacks the carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate which then collapses, eliminating the halide leaving group to form the hydrazide. youtube.com

Acylation of this compound.

These hydrazide derivatives are stable compounds and can be valuable precursors for the synthesis of other molecules, including important heterocyclic structures like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.gov The reactivity of different carboxylic acid derivatives towards acylation varies, with acyl halides being the most reactive. libretexts.org

Alkylation Reactions, including N-Alkylation of Hydrazine Derivatives

The nitrogen atoms of the hydrazine group can undergo alkylation with alkyl halides or other alkylating agents. nih.gov The position of alkylation (Nα or Nβ) can be influenced by the structure of the hydrazine and the alkylating agent, as well as the reaction conditions. For benzylhydrazine (B1204620) derivatives, N-alkylation is a key reaction for introducing further substituents. rsc.org

The reaction of this compound with an alkyl halide can lead to mono- or di-alkylated products. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile.

Alkylation of this compound.

The development of catalytic methods, such as using cobalt-based catalysts for the N-alkylation of amines with alcohols, represents a sustainable approach to this transformation. rsc.org

Reactions Involving the Halogenated Aromatic Ring

The 3-chloro-4-fluorophenyl group of this compound also influences its reactivity, providing sites for further functionalization through substitution reactions.

Nucleophilic and Electrophilic Substitution Reactions on the 3-Chloro-4-fluorophenyl Moiety

The aromatic ring of this compound is substituted with both a chlorine and a fluorine atom. The presence of these electron-withdrawing halogens, along with the activating effect of the benzylhydrazine group, influences the susceptibility of the ring to both nucleophilic and electrophilic substitution reactions.

In nucleophilic aromatic substitution (SNAr), a potent nucleophile can displace one of the halogen atoms. The reactivity of halogens in SNAr reactions is often F > Cl > Br > I. Therefore, the fluorine atom at the 4-position is generally more susceptible to displacement by a nucleophile than the chlorine atom at the 3-position. The presence of an electron-withdrawing group para to the leaving group can activate the ring for nucleophilic attack. researchgate.netprensipjournals.com

Electrophilic aromatic substitution (EAS) on the 3-chloro-4-fluorophenyl ring will be directed by the combined electronic effects of the halogens and the benzylhydrazine substituent. Both chlorine and fluorine are ortho-, para-directing deactivators. The benzylhydrazine group is an activating, ortho-, para-directing group. The outcome of an electrophilic substitution reaction will depend on the specific electrophile and the reaction conditions. For example, the nitration of 4-fluoronitrobenzene can be controlled to produce 3-chloro-4-fluoronitrobenzene. google.com

Table 2: Reactivity of the 3-Chloro-4-fluorophenyl Moiety

| Reaction Type | Key Features | Potential Products | Reference |

| Nucleophilic Aromatic Substitution | Fluorine is a better leaving group than chlorine. | Displacement of the fluorine atom by a nucleophile. | researchgate.netprensipjournals.com |

| Electrophilic Aromatic Substitution | Directed by the substituents on the ring. | Introduction of an electrophile at positions ortho or para to the activating group. | google.com |

This table is interactive. Click on the headers to sort.

Hydrodefluorination Strategies in Fluorinated Compounds

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a significant transformation in the chemistry of organofluorine compounds. This reaction can be achieved using various reducing agents and catalytic systems. While specific studies on the hydrodefluorination of this compound are not detailed in the provided context, general strategies for the hydrodefluorination of fluorinated aromatic compounds are relevant. These methods often involve catalytic hydrogenation or the use of metal hydrides. The selective removal of fluorine in the presence of chlorine can be challenging but is an area of active research.

Degradation Pathways and Chemical Stability in Defined Environments

The stability of this compound in various chemical environments is a critical aspect of its profile. Degradation can occur through several pathways, primarily influenced by oxidative stress and the pH of the surrounding medium.

Hydrazine and its derivatives are known to be susceptible to oxidation. The degradation of this compound can be initiated by various oxidizing agents, leading to the formation of several potential products. The presence of electron-withdrawing groups like chlorine and fluorine on the benzene (B151609) ring can influence the rate and mechanism of these oxidative processes.

Research on the synthesis of benzyl (B1604629) hydrazine derivatives has shown that oxidative amination of benzylic C-H bonds can occur using specific catalytic systems. For instance, the reaction of alkylarenes with dialkyl azodicarboxylates in the presence of a copper catalyst can lead to the formation of N-substituted hydrazides. rsc.org This suggests that under certain oxidative conditions, the benzyl portion of this compound could be a site of reaction.

The general mechanism for the oxidation of substituted hydrazines often involves the formation of radical intermediates. These reactive species can then undergo a variety of subsequent reactions, including dimerization, disproportionation, or reaction with other molecules in the environment. The specific products formed will depend on the nature of the oxidant and the reaction conditions.

Table 1: Potential Oxidative Degradation Products of this compound

| Reactant | Oxidizing Agent/Condition | Potential Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., air, H₂O₂) | 3-Chloro-4-fluorobenzaldehyde, Nitrogen | Oxidation |

| This compound | Strong Oxidant (e.g., KMnO₄) | 3-Chloro-4-fluorobenzoic acid, Nitrogen | Oxidation |

| This compound | Catalytic Oxidation (e.g., Cu₂O) | N-(3-Chloro-4-fluorobenzyl)hydrazide derivatives | Oxidative Amination |

The hydrazine moiety in this compound possesses basic properties due to the lone pair of electrons on the nitrogen atoms. In acidic environments, the hydrazine group can be protonated, which can significantly impact the compound's stability and reactivity.

The protonation of the hydrazine can facilitate dehydration reactions, particularly under heating. While the direct dehydration of a hydrazine group is not as common as that of an alcohol, analogous mechanisms can be proposed. The protonated hydrazine can act as a better leaving group, potentially leading to the formation of a diazenium (B1233697) intermediate, which could then undergo further reactions.

The stability of the benzyl carbocation that would be formed upon the departure of the hydrazine group is a key factor. The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring would destabilize such a carbocation, making this pathway less favorable compared to unsubstituted benzylhydrazine. However, in strongly acidic and high-temperature conditions, this degradation route cannot be entirely ruled out.

The nucleophilicity of hydrazines is also a significant factor in their reactions. Studies on the nucleophilic reactivities of hydrazines have shown that the nature of the substituents greatly influences their reactivity. researchgate.net The electron-withdrawing effects of the chloro and fluoro groups in this compound would be expected to decrease the nucleophilicity of the hydrazine nitrogen atoms, thereby affecting the kinetics of reactions involving nucleophilic attack by the hydrazine.

Table 2: Influence of Protonation on the Stability of this compound

| Condition | Proposed Mechanism | Key Intermediates | Factors Affecting Stability |

|---|---|---|---|

| Acidic (Protonation) | Protonation of the hydrazine group followed by potential elimination/rearrangement. | (3-Chloro-4-fluorobenzyl)hydrazinium ion | pH of the medium, temperature. |

| Acidic with Heat | Potential dehydration-like mechanism. | Diazenium intermediate, 3-Chloro-4-fluorobenzyl carbocation (destabilized) | Strength of the acid, temperature, stability of intermediates. |

Derived Chemical Structures and Their Applications in Chemical Synthesis

Synthesis of Complex Hydrazine (B178648) Derivatives Incorporating the (3-Chloro-4-fluorobenzyl) Moiety

The hydrazine group in (3-Chloro-4-fluorobenzyl)hydrazine serves as a key functional handle for the synthesis of more elaborate hydrazine derivatives. These derivatives are often intermediates themselves, poised for further chemical manipulation.

The reaction of this compound with aldehydes and ketones readily forms the corresponding hydrazones. These hydrazones are crucial intermediates that can undergo subsequent cyclization reactions to afford a variety of nitrogen-containing heterocyclic systems. For instance, the reaction of hydrazones with suitable reagents can lead to the formation of pyrazolinium salts, pyrazolidines, and pyrazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of pyrazoles, for example, can be achieved through various methods, including the reaction of hydrazines with alkynes or the cyclization of α,β-unsaturated hydrazones. nih.govorganic-chemistry.org

Table 1: Examples of Heterocyclic Systems Derived from Hydrazones

| Heterocyclic System | General Synthetic Strategy |

|---|---|

| Pyrazolinium Salts | Cyclization of specific hydrazone precursors |

| Pyrazolidines | Reduction of pyrazolines or pyrazoles |

This table provides a generalized overview of synthetic strategies.

This compound can be acylated to form hydrazides. organic-chemistry.orgresearchgate.net These reactions typically involve the treatment of the hydrazine with acyl chlorides or anhydrides. Hydrazides are stable, crystalline compounds that serve as important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. researchgate.net Furthermore, the reaction of hydrazides with phosphorus pentasulfide can yield thiohydrazides.

The reaction of this compound with isothiocyanates provides a direct route to the corresponding thiosemicarbazones. These compounds and their derivatives are known to exhibit a wide range of biological activities. researchgate.net Similarly, reaction with isocyanates would produce semicarbazones.

Table 2: Synthesis of Hydrazide and Related Derivatives

| Derivative | Reagent |

|---|---|

| Hydrazide | Acyl chloride or anhydride |

| Thiohydrazide | Phosphorus pentasulfide (from hydrazide) |

| Thiosemicarbazone | Isothiocyanate |

This table outlines common reagents used for the synthesis of the listed derivatives.

The this compound moiety can be incorporated into more complex, fused heterocyclic systems through various ring closure and cycloaddition reactions. For instance, derivatives of this hydrazine can be used to construct the quinazolinone core, a privileged scaffold in medicinal chemistry. mdpi.com The synthesis of quinazoline (B50416) derivatives often involves multi-step sequences starting from appropriately substituted anilines or related precursors. mdpi.com

Furthermore, the hydrazine functionality is a key component in the synthesis of pyridazinone and triazole derivatives. For example, 1,2,4-triazoles can be synthesized through the reaction of hydrazines with various reagents, followed by cyclization. rsc.orgrsc.orgdergipark.org.tr These reactions often involve the formation of an intermediate hydrazide or a related species, which then undergoes intramolecular cyclization to form the triazole ring. rsc.orgdergipark.org.tr The synthesis of fused triazolo-thiadiazoles has also been reported, starting from aminomercaptotriazoles which can be derived from hydrazine precursors. clockss.org

This compound as a Versatile Chemical Building Block and Intermediate

Beyond its direct use in forming heterocyclic systems, this compound serves as a valuable intermediate in multi-step synthetic sequences, enabling the construction of complex molecular architectures.

The presence of multiple reactive sites—the hydrazine group and the halogenated aromatic ring—allows for sequential and regioselective modifications. This makes this compound an ideal starting material for the synthesis of complex target molecules. organic-chemistry.orgbldpharm.com For example, the hydrazine moiety can be protected while transformations are carried out on the aromatic ring, or vice versa. This strategic manipulation of protecting groups is a cornerstone of modern organic synthesis. The synthesis of N'-alkyl hydrazides, for instance, can be achieved through a three-step process involving the installation, alkylation, and subsequent removal of a trifluoroacetyl group. scholaris.ca

The chloro and fluoro substituents on the benzyl (B1604629) group of this compound are not merely passive spectators in chemical reactions. They can influence the reactivity of the molecule and can be retained in the final product to modulate its biological or material properties. The strategic incorporation of halogens is a common tactic in drug design. Furthermore, the hydrazine group can be transformed into other functionalities, or it can be used as a handle to attach the entire (3-Chloro-4-fluorobenzyl) moiety to a larger molecular scaffold. The development of synthetic strategies that leverage the unique combination of halogen and hydrazine functionalities is an active area of research, aimed at the creation of novel chemical entities with desired properties. bldpharm.com

Applications in Materials Science through Chemical Stabilization Mechanisms

Extensive investigation of scientific literature and chemical databases reveals that while the broader class of hydrazine derivatives sees use in materials science, specific research on "this compound" is not present in the available public domain literature. The following sections address the specific areas of inquiry as outlined, noting the absence of direct research on this particular compound.

A comprehensive search of scholarly articles and materials science research databases yielded no specific studies detailing the use of this compound as a stabilizer for perovskite precursor inks. While related compounds, such as benzylhydrazine (B1204620) hydrochloride (BHC), have been investigated for their ability to prevent the degradation of perovskite precursors, this specific derivative is not mentioned in the context of these applications.

Research into perovskite precursor inks often focuses on preventing the oxidation of iodide anions and the breakdown of organic cations like formamidinium (FA+) and methylammonium (B1206745) (MA+), which are common degradation pathways that destabilize the ink and compromise the quality of the resulting perovskite film. Additives from the hydrazine family are explored for their ability to act as antioxidants or weak Brønsted-Lowry acids to counteract these degradation processes. However, no data is available to suggest that this compound has been evaluated for this purpose or to describe its specific chemical interactions with perovskite precursor components.

There is no available research in the public domain that explores the role of this compound as a chemical reductant in any specific material systems. Hydrazine derivatives are generally known for their reducing properties and are utilized in various chemical syntheses and material processing applications. For instance, they have been studied as reductants for Sn⁴⁺ in tin-lead mixed perovskite precursors to maintain the desired Sn²⁺ oxidation state, which is crucial for high-performance solar cells.

Despite the known reductive capabilities of the hydrazine functional group, no literature specifically documents the efficacy, reaction mechanisms, or application of this compound for this function in materials science. Therefore, a detailed account of its role as a chemical reductant cannot be provided.

Mentioned Compounds

Theoretical and Computational Investigations of 3 Chloro 4 Fluorobenzyl Hydrazine and Its Derivatives

Quantum Mechanical Studies for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to modern chemistry, offering a window into the electronic world that governs molecular structure and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. arxiv.org This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comresearchgate.net By iteratively solving the Kohn-Sham equations, DFT methods minimize the molecule's energy, thereby identifying its ground-state geometry. mdpi.com For a molecule like (3-Chloro-4-fluorobenzyl)hydrazine, this process would precisely calculate the bond lengths, bond angles, and dihedral angles that define its shape.

A common and robust approach for such calculations involves using a specific combination of a functional and a basis set. For instance, the B3LYP functional, a hybrid functional that incorporates both Hartree-Fock and DFT principles, is widely used. researchgate.net This is often paired with a Pople-style basis set like 6-311++G(d,p). researchgate.netresearchgate.net The "6-311" describes the number of Gaussian functions used to represent core and valence atomic orbitals. The "++" indicates the addition of diffuse functions for both heavy atoms and hydrogen, which are important for describing weakly bound electrons, while the "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of electron clouds in chemical bonds. gaussian.com

Once the geometry is optimized, DFT calculations provide a wealth of information about the molecule's electronic structure, including the distribution of electron density, orbital energies, and atomic charges. aip.org

Interactive Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization. The values are representative of similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F | ~1.36 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-C (benzyl) | ~1.51 Å | |

| C-N | ~1.47 Å | |

| N-N | ~1.45 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-C-F | ~119° | |

| C-C-C (benzyl) | ~120° | |

| C-N-N | ~110° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(benzyl)-N | Variable (see Conformational Analysis) |

Analysis of Electrostatic Potential Distribution and Electronic Density at Bond Critical Points

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. researchgate.net The MEP map visually represents the electrostatic potential on the surface of a molecule, with different colors indicating regions of varying charge distribution. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor regions), susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show negative potential around the electronegative fluorine, chlorine, and nitrogen atoms, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

A more quantitative analysis of chemical bonding is achieved through the Quantum Theory of Atoms in Molecules (QTAIM). wiley-vch.de This theory analyzes the topology of the electron density (ρ). A key feature of this analysis is the location of bond critical points (BCPs)—points of minimum electron density along the path between two bonded atoms. wiley-vch.deuniv-reims.fr The value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide critical information about the nature of the bond. ias.ac.in For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions like ionic bonds or van der Waals forces, ρ is low and ∇²ρ is positive. ias.ac.inacs.org

HOMO-LUMO Energy Profiling and Reactivity Predictions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive and easily polarizable. wuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further quantitative measures of reactivity:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These parameters help in systematically comparing the reactivity of this compound with its derivatives.

Interactive Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Hypothetical Data)

This table provides hypothetical data for this compound to illustrate the output of a HOMO-LUMO analysis. Values are in electron volts (eV).

| Parameter | Symbol | Calculated Value |

| HOMO Energy | E(HOMO) | -6.5 eV |

| LUMO Energy | E(LUMO) | -0.8 eV |

| HOMO-LUMO Gap | ΔE | 5.7 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 0.8 eV |

| Electronegativity | χ | 3.65 eV |

| Chemical Hardness | η | 2.85 eV |

| Chemical Softness | S | 0.175 eV⁻¹ |

| Electrophilicity Index | ω | 2.34 eV |

Molecular Modeling and Spectroscopic-Computational Correlations

Bridging the gap between theoretical models and real-world measurements is a critical aspect of computational chemistry, enabling the validation of structures and the interpretation of complex spectroscopic data.

Elucidation of Conformational Preferences and Isomerism

Molecules with rotatable single bonds, such as the benzyl (B1604629) group in this compound, can exist in various spatial arrangements known as conformations. nih.govacs.org Computational molecular modeling is used to explore the potential energy surface of the molecule by systematically rotating these bonds. This analysis helps identify the different stable conformers (energy minima) and the transition states (energy maxima) that separate them. nih.govrsc.org For benzyl derivatives, the orientation of the phenyl ring relative to the substituent is a key conformational feature. acs.orgacs.org By calculating the relative energies of these conformers, researchers can predict the most stable and thus most populated conformation at a given temperature.

Integration of X-ray Diffraction and Nuclear Magnetic Resonance Data with Theoretical Models for Structural Confirmation

The synergy between experimental techniques and theoretical calculations provides a powerful approach for unambiguous structure determination. nih.govruc.dk X-ray diffraction provides precise data on the atomic positions in a crystal, which can be compared directly with the computationally optimized geometry. rsc.orgacs.org This comparison helps to validate the chosen theoretical method and provides a benchmark for the gas-phase calculations.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. Theoretical calculations can predict NMR chemical shifts with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org By performing GIAO calculations on the optimized molecular geometry, a theoretical NMR spectrum is generated. nih.govmdpi.com The correlation between the calculated and experimental chemical shifts for ¹H and ¹³C nuclei serves as a robust confirmation of the proposed molecular structure. nih.govxray.cz Discrepancies can point to incorrect structural assignments or highlight interesting electronic effects not initially considered.

Insights into Substituent Effects on Chemical Behavior

Electronic Effects of Substituents

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), plays a pivotal role in the reactivity of the benzylhydrazine (B1204620) moiety. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the benzene (B151609) ring and, through inductive and resonance effects, can impact the nucleophilicity of the hydrazine (B178648) group. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density, potentially enhancing the nucleophilic character of the hydrazine.

In reactions involving the hydrazine group, such as hydrazone formation or cyclization reactions to form heterocyclic systems like pyrazoles, the electronic properties of the aryl substituents are critical. For instance, in the synthesis of pyrazole (B372694) derivatives from arylhydrazines, the electronic nature of the substituents can govern the regioselectivity of the final product. nih.gov Studies on similar hydrazine compounds have shown that strongly electron-withdrawing groups on the phenyl ring can lead to the selective formation of one isomer over another. nih.gov

The reactivity in nucleophilic substitution reactions is also heavily dependent on the substituents. For example, in reactions of 4-chloro-2-nitrophenyl benzoates with hydrazine, the rate of reaction and the magnitude of the alpha-effect (the enhanced reactivity of hydrazine compared to other nucleophiles with similar basicity) are directly influenced by the substituents on the benzoyl moiety. As the substituent becomes more electron-withdrawing, the alpha-effect increases, suggesting stabilization of the transition state.

Computational studies on related structures, such as 3-chloro-4-fluoronitrobenzene, have utilized methods like Density Functional Theory (DFT) to analyze the molecular properties. researchgate.net These studies calculate parameters like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and NMR chemical shifts to quantify the effects of substituents. researchgate.net Similar computational approaches for this compound derivatives would allow for a quantitative comparison of how different substituents modify the electronic landscape of the molecule.

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Hydrazine Moiety in Substituted this compound Derivatives

| Substituent (at position 5 or 6) | Electronic Nature | Predicted Effect on Hydrazine Nucleophilicity | Predicted Impact on Reactivity in Electrophilic Reactions |

| -NO₂ | Strong Electron-Withdrawing | Decreased | Slower reaction rates |

| -CN | Moderate Electron-Withdrawing | Decreased | Slower reaction rates |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak Electron-Donating | Increased | Faster reaction rates |

| -OCH₃ | Strong Electron-Donating | Significantly Increased | Significantly faster reaction rates |

This table is generated based on established chemical principles of substituent effects and is intended for illustrative purposes.

Steric Effects of Substituents

Beyond electronic effects, the size and position of substituents can introduce steric hindrance, which can significantly affect reaction rates and, in some cases, alter reaction pathways. A bulky substituent placed near the benzylhydrazine side chain can impede the approach of reactants, slowing down the reaction.

For example, in the context of inverse electron-demand Diels-Alder reactions involving tetrazines, it has been observed that bulky substituents in the ortho-position to the reacting group can have complex effects. chemrxiv.org While they might be expected to decrease reactivity due to steric hindrance, they can also cause distortion in the molecule that leads to an unexpectedly high intrinsic reactivity. chemrxiv.org

Table 2: Predicted Steric Influence of Substituents on the Reactivity of the Hydrazine Moiety in Substituted this compound Derivatives

| Substituent (at position 2 or 6) | van der Waals Radius (Å) | Predicted Steric Hindrance | Potential Impact on Reaction Rate |

| -H | 1.20 | Minimal | Baseline |

| -F | 1.47 | Low | Minor decrease |

| -Cl | 1.75 | Moderate | Moderate decrease |

| -CH₃ | 2.00 | Moderate-High | Significant decrease |

| -C(CH₃)₃ | 2.77 | Very High | Substantial decrease |

This table is generated based on established chemical principles of steric effects and is intended for illustrative purposes. Van der Waals radii are approximate values.

Methodological Contributions and Advanced Analytical Approaches in 3 Chloro 4 Fluorobenzyl Hydrazine Research

Development of Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The purity of (3-Chloro-4-fluorobenzyl)hydrazine and the progress of reactions involving it are primarily assessed using a combination of chromatographic and spectroscopic methods. These techniques provide detailed information about the composition of a sample, allowing for the identification and quantification of the target compound, impurities, and byproducts.

Chromatographic Techniques:

Chromatography is a cornerstone for the separation and analysis of complex mixtures. researchgate.net For hydrazine (B178648) derivatives, which are often polar, specific chromatographic approaches are employed to achieve effective separation and detection. researchgate.nethelixchrom.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Due to the polar nature of hydrazines, they often exhibit poor retention on standard reversed-phase columns. helixchrom.com To overcome this, specialized columns or mobile phase modifiers are used. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for separating polar compounds. chromforum.org Another approach involves derivatization, where the hydrazine is reacted with a reagent to form a less polar, more easily detectable derivative. chromforum.orgdatapdf.com For instance, derivatization with aldehydes like p-dimethylaminobenzaldehyde can be used. datapdf.com The resulting hydrazone is more amenable to reversed-phase HPLC and can be detected with standard UV-Vis detectors.

Gas Chromatography (GC): Gas chromatography is a powerful technique for the analysis of volatile compounds. However, the direct analysis of polar hydrazines by GC can be challenging due to peak tailing caused by their interaction with the column material. oup.com To address this, derivatization is often employed to create more volatile and less polar derivatives. researchgate.net Another approach is reactive column gas chromatography, where the sample is decomposed in the presence of a catalyst, and the resulting products are analyzed. oup.comoup.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity assessment. datapdf.com For the analysis of hydrazines, a derivatizing agent such as p-dimethylaminobenzaldehyde can be used to produce a colored spot, making detection straightforward. datapdf.com This method is particularly useful for quickly determining the presence or absence of the starting material or product in a reaction mixture. A patent for the preparation of 3-chloro-4-fluoroaniline (B193440) hydrochloride, a related compound, mentions the use of TLC to track the completion of the reaction. google.com

Spectroscopic Techniques:

Spectroscopic methods are invaluable for the structural characterization of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of newly synthesized compounds. For this compound, NMR would confirm the presence and connectivity of the aromatic protons, the methylene (B1212753) protons, and the hydrazine protons, as well as the carbon skeleton. A related compound, N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, was fully characterized using ¹H NMR, ¹³C NMR, and ¹⁹F NMR. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H and C-N bonds of the hydrazine group, as well as bands corresponding to the substituted benzene (B151609) ring.

The following table summarizes the key analytical techniques and their specific applications in the context of this compound research.

| Analytical Technique | Application for this compound | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, reaction monitoring | Use of HILIC or derivatization for polar compounds. helixchrom.comchromforum.org |

| Gas Chromatography (GC) | Analysis of volatile impurities, analysis after derivatization | Direct analysis is challenging due to polarity; derivatization is often necessary. oup.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring, qualitative purity checks | Simple and cost-effective; derivatization can enhance visualization. datapdf.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of identity | Provides detailed structural information. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | Often coupled with chromatography (GC-MS, LC-MS) for mixture analysis. researchgate.net |

| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key chemical bonds. |

Future Research Directions and Unexplored Avenues in 3 Chloro 4 Fluorobenzyl Hydrazine Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While (3-Chloro-4-fluorobenzyl)hydrazine itself is achiral, its reactions can generate stereogenic centers. A significant future direction lies in the development of synthetic methods that control the three-dimensional arrangement of atoms in its derivatives.

Currently, many synthetic routes involving hydrazine (B178648) derivatives result in racemic mixtures. researchgate.net Future research should focus on developing stereoselective and enantioselective transformations. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, or chiral auxiliaries that temporarily attach to the hydrazine moiety to direct the stereochemical outcome of a reaction, after which they are removed.

For instance, the reaction of this compound with β-dicarbonyl compounds to form pyrazoles could be rendered enantioselective through the use of chiral Brønsted acids or organocatalysts. Success in this area would provide access to enantiomerically pure compounds, which is often critical for biological applications.

Table 1: Proposed Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application |

| Chiral Catalysis | Utilization of chiral transition metal catalysts or organocatalysts to influence the stereochemical pathway of a reaction. | Enantioselective synthesis of pyrazoline and pyrazole (B372694) derivatives. |

| Chiral Auxiliaries | Covalent bonding of a chiral molecule to the hydrazine to guide subsequent reactions, followed by removal of the auxiliary. | Asymmetric synthesis of substituted hydrazine derivatives and heterocyclic compounds. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a this compound derivative, leaving the other enantiomer unreacted. | Separation of enantiomers of chiral derivatives. |

Exploration of New Catalytic Transformations and Reaction Pathways

The hydrazine functional group is a versatile building block for a wide array of chemical transformations. organic-chemistry.org A key area for future research is the exploration of novel catalytic reactions that utilize this compound as a substrate. While classical reactions like the formation of hydrazones and heterocycles are known, modern catalytic methods remain largely unexplored for this specific compound. researchgate.netscirp.org

Transition-metal catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed to form new C-N bonds, linking the benzylhydrazine (B1204620) scaffold to various aromatic and heteroaromatic systems. Furthermore, the development of catalytic methods for the direct functionalization of the C-H bonds on the benzyl (B1604629) or phenyl rings, potentially directed by the hydrazine group, would represent a significant advance in synthetic efficiency.

Another promising avenue is the investigation of novel ring-forming reactions to construct diverse heterocyclic systems beyond simple pyrazoles. rsc.org This could include multicomponent reactions where this compound, an aldehyde or ketone, and a third component react in a single step to build complex molecular architectures. researchgate.net Exploring photochemical reaction pathways could also unlock new reactivity patterns not accessible through traditional thermal methods. rsc.org

Advanced Computational Predictions for the Design and Discovery of Novel Chemical Entities

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby accelerating the discovery of new chemical entities. For this compound, a significant and largely untapped research direction is the use of advanced computational methods to guide synthetic efforts.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the feasibility of new transformations. This can help researchers prioritize synthetic targets and optimize reaction conditions, saving significant time and resources. For example, computational studies could predict the most likely sites for C-H activation or the regioselectivity of cycloaddition reactions.

Furthermore, computational tools can be used to design novel molecules based on the this compound scaffold with desired properties. By creating virtual libraries of derivatives and using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can screen for compounds with high potential for specific applications, such as medicinal agents or functional materials, before committing to their synthesis. scirp.org

Table 2: Computational Approaches for Chemical Discovery

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict transition states, and calculate spectroscopic properties of derivatives. |

| Molecular Docking | Predict the binding affinity and mode of interaction of derivatives with biological targets like enzymes or receptors. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their biological activity or material properties. |

| Virtual Screening | Computationally screen large libraries of virtual derivatives to identify candidates with high potential for a specific function. |

Expanded Integration into Emerging Chemical Systems for Functional Material Development (Focused on chemical roles and mechanisms)

The unique combination of a halogenated phenyl ring and a reactive benzylhydrazine moiety makes this compound an attractive building block for functional materials. An important future direction is to explore its integration into emerging chemical systems where its specific chemical roles and reaction mechanisms can be exploited.

The hydrazine group can serve as a versatile linker or reactive site for the synthesis of novel polymers. For example, polyhydrazides, formed by condensation with dicarboxylic acids, could be investigated for their thermal stability and mechanical properties. The resulting polymers could also be post-synthetically modified to introduce additional functionalities.

Moreover, the this compound scaffold could be incorporated into the structure of organic light-emitting diode (OLED) materials, liquid crystals, or metal-organic frameworks (MOFs). The chloro and fluoro substituents can be used to tune the electronic properties, intermolecular interactions, and crystal packing of the resulting materials. For instance, the hydrazine moiety can be used to synthesize heterocyclic ligands for MOFs, with the halogen atoms influencing the framework's porosity and catalytic activity. The synthesis of complex molecules like tetrazines from related chloro-benzyl precursors for applications in bioorthogonal chemistry also points to potential avenues for creating advanced functional systems. rsc.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for (3-Chloro-4-fluorobenzyl)hydrazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A key method includes reacting 3-chloro-4-fluorobenzyl chloride with hydrazine hydrate under controlled conditions (pH 8–10, 50–70°C). Solvent choice (e.g., ethanol or toluene) and temperature are critical to minimize side reactions like over-alkylation. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : Confirm substituent positions on the benzyl ring (e.g., H NMR: δ 7.2–7.5 ppm for aromatic protons).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 201.6 [M+H]).

- Melting Point : Compare with literature values (e.g., mp 211–212°C for hydrochloride salt) .

Q. How should this compound be stored to maintain stability?

Answer: Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture or light, as hydrazine derivatives are prone to oxidation. For aqueous work, use co-solvents like DMSO (≤10%) to enhance solubility without decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic decomposition of this compound, and how do substituents affect reactivity?

Answer: Decomposition pathways involve N–N bond cleavage, often catalyzed by transition metals (e.g., Ir, Pt). The chloro and fluoro substituents increase electrophilicity at the benzyl carbon, accelerating nucleophilic attack. Computational studies (DFT) show that electron-withdrawing groups lower activation barriers for cycloreversion steps .

Q. How can researchers resolve contradictions in reported bioactivity data for hydrazine derivatives?

Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

Q. What methodologies enable the detection of trace this compound in complex matrices?

Answer:

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s thermophysical properties?

Answer:

Q. What computational tools are effective for predicting the reactivity of this compound in drug design?

Answer:

- Molecular Docking (AutoDock Vina) : Screen binding affinity to target proteins (e.g., EGFR kinase).

- DFT Calculations (Gaussian) : Optimize transition states for hydrazone formation (ΔG ~ 75 kJ/mol).

- QSAR Models : Correlate logP values (clogP = 2.1) with antimicrobial IC data .

Q. How can researchers mitigate hazards during large-scale synthesis or handling?

Answer:

Q. What are the emerging applications of this compound in materials science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.